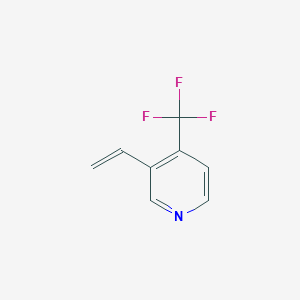

Pyridine, 3-ethenyl-4-(trifluoromethyl)-

Description

Contextual Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are fundamental scaffolds in organic chemistry, recognized for their presence in a vast array of biologically active compounds and functional materials. nih.govresearchgate.net The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a structural motif found in natural products like vitamins (niacin and pyridoxine), coenzymes, and alkaloids. nih.govlifechemicals.com Its derivatives are extensively explored in medicine and agriculture due to a broad spectrum of pharmacological activities. wisdomlib.org These compounds have demonstrated potential as anti-inflammatory, anticonvulsant, antimicrobial, analgesic, and antitumor agents. wisdomlib.orgresearchgate.net

The versatility of the pyridine scaffold stems from its unique electronic properties and its ability to be readily functionalized. nih.gov The nitrogen atom in the ring imparts a dipole moment and influences the reactivity of the entire system, making it susceptible to various chemical transformations. nih.gov This adaptability has made pyridine derivatives a privileged structure in drug design and medicinal chemistry. nih.govresearchgate.net In fact, the pyridine nucleus is a component in over 7,000 existing drug molecules of medicinal importance. rsc.org Beyond pharmaceuticals, pyridine derivatives are used as ligands in organometallic chemistry, in asymmetric catalysis, and in the development of functional nanomaterials. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Moiety

| Drug Name | Therapeutic Use |

|---|---|

| Atazanavir | Antiretroviral for HIV |

| Imatinib | Chemotherapy for cancer |

| Torasemide | Antihypertensive |

| Pyridostigmine | Treatment of myasthenia gravis |

| Alendronic acid | Treatment of osteoporosis |

This table presents a selection of FDA-approved drugs that feature a pyridine core, highlighting the scaffold's importance in medicine. lifechemicals.comrsc.org

Importance of Trifluoromethyl and Ethenyl Moieties in Molecular Design and Applications

Trifluoromethyl Group (-CF₃):

The trifluoromethyl group is one of the most impactful functional groups in modern medicinal and agricultural chemistry. mdpi.comnih.gov Its introduction into a molecule can profoundly alter its physicochemical properties. nih.gov Key effects of the -CF₃ group include:

Enhanced Lipophilicity: The -CF₃ group increases a molecule's affinity for lipids, which can improve its ability to cross cell membranes. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic breakdown. This can increase the half-life of a drug in the body. mdpi.com

Altered Electronic Properties: The -CF₃ group is strongly electron-withdrawing, which can influence the acidity or basicity of nearby functional groups and affect molecular interactions. wikipedia.org

Bioisosterism: It is often used as a bioisostere for other groups like chlorine or methyl, allowing for the fine-tuning of a molecule's steric and electronic profile. wikipedia.org

These properties have led to the incorporation of the trifluoromethyl group into numerous successful drugs, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex). wikipedia.org In agrochemicals, trifluoromethylpyridines (TFMPs) are key ingredients in various herbicides and fungicides. nih.govresearchoutreach.org

Ethenyl Group (-CH=CH₂):

The ethenyl group, also known as a vinyl group, is a two-carbon unsaturated substituent. Its primary significance lies in its ability to participate in polymerization reactions. encyclopedia.com The double bond in the ethenyl group can be readily opened to form long-chain polymers. encyclopedia.com This reactivity is the foundation for the production of a vast range of plastics and synthetic materials. encyclopedia.com For instance, the polymerization of ethylene (B1197577) (ethene) produces polyethylene, a widely used plastic. encyclopedia.com

In the context of smaller, non-polymer molecules, the ethenyl group can serve as a reactive handle for further chemical modifications through addition reactions across the double bond. It can also influence the electronic properties and conformation of the molecule to which it is attached.

Table 2: Comparison of Key Functional Group Properties

| Functional Group | Common Abbreviation | Key Properties | Primary Applications |

|---|---|---|---|

| Trifluoromethyl | -CF₃ | High electronegativity, metabolic stability, increased lipophilicity. mdpi.comwikipedia.org | Pharmaceuticals, agrochemicals. mdpi.comnih.gov |

| Ethenyl (Vinyl) | -CH=CH₂ | Reactive double bond, participates in polymerization. encyclopedia.com | Polymer synthesis, organic synthesis intermediate. encyclopedia.comontosight.ai |

| Methyl | -CH₃ | Small, non-polar, can be metabolically active. | Common alkyl substituent in organic molecules. |

This table provides a comparative overview of the properties and applications of the trifluoromethyl and ethenyl groups alongside other common chemical moieties.

Overview of Research Scope for Pyridine, 3-ethenyl-4-(trifluoromethyl)-

Specific research on "Pyridine, 3-ethenyl-4-(trifluoromethyl)-" is not extensively documented in publicly available literature, suggesting it may be a novel compound or a specialized intermediate. However, based on its constituent parts, a potential research scope can be outlined.

The molecule combines the biologically relevant pyridine scaffold with the modulating trifluoromethyl group and the reactive ethenyl group. This unique combination suggests several avenues for investigation:

Medicinal Chemistry: Researchers would likely explore its potential as a bioactive agent. The trifluoromethylpyridine core is a known pharmacophore, and the ethenyl group could serve as a point for metabolic activity or for covalent bonding to a biological target.

Agrochemical Development: Given the prevalence of trifluoromethylpyridines in herbicides and fungicides, this compound could be synthesized and screened for potential activity against agricultural pests and weeds. researchoutreach.org

Materials Science: The presence of the polymerizable ethenyl group opens the possibility of using this compound as a monomer. Polymerization could lead to novel materials with unique properties imparted by the trifluoromethylpyridine units, such as altered thermal stability, refractive index, or chemical resistance.

Synthetic Chemistry: The compound could serve as a versatile building block in organic synthesis. The ethenyl group can undergo a variety of chemical transformations, allowing for the creation of more complex molecules built upon the 4-(trifluoromethyl)pyridine (B1295354) framework. For example, a related compound, 3-ethynyl-4-(trifluoromethyl)pyridine, highlights the use of such structures as synthetic intermediates. bldpharm.com

Structure

3D Structure

Properties

Molecular Formula |

C8H6F3N |

|---|---|

Molecular Weight |

173.13 g/mol |

IUPAC Name |

3-ethenyl-4-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C8H6F3N/c1-2-6-5-12-4-3-7(6)8(9,10)11/h2-5H,1H2 |

InChI Key |

KEIZBPWTKFTMPF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=CN=C1)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Pyridine, 3 Ethenyl 4 Trifluoromethyl

Established Approaches for Trifluoromethylated Pyridine (B92270) Synthesis

The introduction of a trifluoromethyl (CF₃) group onto a pyridine ring is a critical step and can be accomplished through several distinct methodologies. These range from classical industrial processes to modern catalytic and photochemical reactions.

Pyridines are electron-deficient aromatic systems, making them inherently susceptible to nucleophilic attack, particularly at the C2 and C4 positions. chemistryviews.org This reactivity can be harnessed for trifluoromethylation. While significant recent research has focused on developing C3-selective methods through the temporary dearomatization of the pyridine ring via hydrosilylation, established principles support C4-selectivity. nih.govchemrxiv.org

A modern approach to ensure C4-selectivity involves the activation of the pyridine ring by forming an N-substituted pyridinium salt, such as an N-aminopyridinium salt. This modification enhances the electrophilicity of the C4 position, directing nucleophilic or radical attack to this site. researchgate.netnih.gov Following the C4-functionalization, the N-substituent is removed to restore the pyridine ring. This strategy provides a direct method for C-H trifluoromethylation without requiring a pre-installed leaving group.

One of the most traditional and industrially significant methods for synthesizing trifluoromethylpyridines is through a halogen-exchange (Halex) reaction on a trichloromethyl precursor. jst.go.jpnih.gov This process typically begins with 4-picoline (4-methylpyridine) as the starting material.

The synthesis proceeds in two main steps:

Chlorination: The methyl group of 4-picoline is subjected to free-radical chlorination to produce 4-(trichloromethyl)pyridine.

Fluorination: The 4-(trichloromethyl)pyridine intermediate undergoes a halogen-exchange reaction with a fluorinating agent, such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃), to replace the chlorine atoms with fluorine, yielding 4-(trifluoromethyl)pyridine (B1295354). jst.go.jp

This method is robust and scalable, making it a cornerstone for the commercial production of trifluoromethylpyridine intermediates used in the agrochemical and pharmaceutical industries. nih.gov

An alternative to functionalizing a pre-formed pyridine ring is to construct the ring from smaller, acyclic precursors that already contain the trifluoromethyl group. This "building block" approach leverages readily available trifluoromethyl ketone derivatives. A common and versatile building block for this purpose is ethyl 4,4,4-trifluoro-3-oxobutanoate, a trifluoromethyl β-ketoester.

In this strategy, the trifluoromethyl-containing precursor is subjected to a cyclocondensation reaction with other components, such as aldehydes and an ammonia source, to assemble the substituted pyridine ring. This method ensures that the CF₃ group is placed at the desired position from the outset. This approach is particularly powerful for creating complex, highly substituted pyridines and has been used in the synthesis of commercial agrochemicals. jst.go.jp

Photochemical methods offer a direct route to trifluoromethylate C-H bonds under mild conditions. While the reaction of pyridine with trifluoromethyl radicals generated from sources like trifluoroacetic acid often results in a mixture of 2-, 3-, and 4-substituted isomers due to low regioselectivity, more controlled strategies have been developed. chemrxiv.org

Recent advances have demonstrated that C4-selective trifluoromethylation can be achieved through light-driven reactions. By using N-aminopyridinium salts as substrates, a selective reaction at the C4 position can be initiated with fluoroalkyl radical sources, such as sulfinate reagents, under photocatalytic conditions. researchgate.net This approach avoids harsh reagents and provides a direct functionalization of the pyridine C-H bond.

Strategies for Introducing Ethenyl Substituents on Pyridine Rings

Once a 4-(trifluoromethyl)pyridine core, appropriately functionalized with a leaving group (e.g., a halogen such as bromine or iodine) at the 3-position, has been synthesized, the ethenyl group can be installed. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for this transformation. The three primary strategies are the Suzuki-Miyaura, Stille, and Mizoroki-Heck reactions.

| Reaction | Vinyl Source | Key Features & Conditions |

| Suzuki-Miyaura Coupling | Vinylboronic acid or its esters (e.g., potassium vinyltrifluoroborate) | Requires a palladium catalyst, a phosphine ligand, and a base. Known for its high functional group tolerance and the low toxicity of boron byproducts. wikipedia.orglibretexts.orgnih.govmdpi.com |

| Stille Coupling | Vinylstannane (e.g., vinyltributyltin) | Requires a palladium catalyst. Tolerates a wide variety of functional groups, and the organotin reagents are stable. A major drawback is the toxicity of tin compounds. organic-chemistry.orgwikipedia.orgyoutube.com |

| Mizoroki-Heck Reaction | Ethylene (B1197577) gas or a vinyl equivalent | Couples a halide with an alkene using a palladium catalyst and a base. Offers an atom-economical route if ethylene is used directly. wikipedia.orgorganic-chemistry.orgresearchgate.net |

Each of these methods provides a reliable route to form the crucial C-C bond between the pyridine ring and the ethenyl group. The choice of method often depends on factors such as substrate availability, functional group compatibility, and concerns over reagent toxicity.

Convergent and Divergent Synthetic Pathways to Pyridine, 3-ethenyl-4-(trifluoromethyl)-

Based on the methodologies described above, logical and efficient synthetic pathways to the target molecule can be designed. The most practical approach is a convergent synthesis that relies on a late-stage introduction of the ethenyl group.

Convergent Pathway:

A likely convergent synthesis would proceed as follows:

Synthesis of 4-(Trifluoromethyl)pyridine: Prepare the core heterocycle using an established method, such as the halogen-exchange reaction starting from 4-picoline (as described in 2.1.2).

Halogenation at C3: Introduce a halogen, most commonly bromine, at the 3-position of 4-(trifluoromethyl)pyridine via electrophilic aromatic substitution to create the key intermediate, 3-bromo-4-(trifluoromethyl)pyridine.

Cross-Coupling: Perform a palladium-catalyzed cross-coupling reaction (Suzuki, Stille, or Heck, as detailed in 2.2) to couple the 3-bromo-4-(trifluoromethyl)pyridine with a suitable vinylating agent. For example, a Suzuki coupling with potassium vinyltrifluoroborate would yield the final product, "Pyridine, 3-ethenyl-4-(trifluoromethyl)-".

Divergent Pathway:

A divergent pathway could start from a doubly functionalized intermediate, allowing for the synthesis of various analogues. For instance, a starting material like 3-bromo-4-(trichloromethyl)pyridine could be synthesized. From this common intermediate, the reaction sequence could diverge:

Path A: First, perform the halogen-exchange reaction to convert the -CCl₃ group to -CF₃, followed by a cross-coupling reaction at the C3-bromo position to install the ethenyl group.

Path B: Alternatively, first execute the cross-coupling reaction to introduce the ethenyl group at C3, followed by the fluorination of the -CCl₃ group.

The viability of a divergent pathway would depend heavily on the mutual compatibility of the reagents and intermediates in each step. The convergent, late-stage vinylation approach is generally more direct and likely to be higher yielding for the specific target compound.

Green Chemistry Considerations in the Synthesis of Fluorinated Pyridines

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic methods for fluorinated pyridines. Green chemistry principles are increasingly being integrated into synthetic strategies to minimize environmental impact and enhance safety and efficiency. ijarsct.co.in These approaches focus on the use of greener solvents, alternative energy sources, and catalysts that offer high atom economy.

Several innovative techniques are being explored to align the synthesis of pyridine derivatives with the principles of green chemistry. These include solvent-free reactions, the use of aqueous media, and the application of renewable resources. ijarsct.co.in Additionally, methodologies such as microwave-assisted and ultrasound-assisted synthesis are gaining prominence for their ability to reduce reaction times and energy consumption. ijarsct.co.innih.govresearchgate.netnih.gov

One of the key areas of focus in the green synthesis of fluorinated pyridines is the replacement of hazardous organic solvents with more environmentally friendly alternatives. Deep Eutectic Solvents (DES), known for their low toxicity, biodegradability, and affordability, are being investigated as potential green solvents for such syntheses. ijarsct.co.in Furthermore, solvent-free reaction conditions, often facilitated by mechanochemistry or microwave irradiation, offer a promising route to cleaner chemical processes with fewer by-products. ijarsct.co.inrsc.orgsemanticscholar.org

The use of multicomponent one-pot reactions represents another significant advancement in the green synthesis of pyridine derivatives. nih.govacs.org These reactions, often carried out under microwave irradiation, can provide excellent yields in significantly shorter reaction times while minimizing the use of hazardous solvents. acs.org The principles of atom economy are also central to green synthetic design, aiming to maximize the incorporation of reactant atoms into the final product, thereby reducing waste. Research into transition-metal-free approaches further contributes to the development of more sustainable synthetic methods. rsc.org

The following table summarizes various green chemistry approaches applicable to the synthesis of fluorinated pyridines, based on findings from recent studies.

| Green Chemistry Approach | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Reduces reaction times, increases yields, and lowers energy consumption. ijarsct.co.inacs.org |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote the chemical reaction. | Leads to higher yields in shorter reaction times compared to conventional methods. nih.govmdpi.com |

| Solvent-Free Reactions | Conducted in the absence of a solvent, often using neat reactants. | Minimizes the use and disposal of hazardous organic solvents, leading to cleaner processes. ijarsct.co.inrsc.orgsemanticscholar.org |

| Use of Green Solvents | Employs environmentally benign solvents such as water or Deep Eutectic Solvents (DES). | Reduces the environmental impact associated with volatile and toxic organic solvents. ijarsct.co.inresearchgate.net |

| Multicomponent One-Pot Reactions | Combines multiple reactants in a single reaction vessel to form the final product in a single step. | Improves efficiency, reduces waste, and simplifies purification processes. nih.govacs.org |

| Catalysis | Utilizes catalysts to facilitate reactions, often with high selectivity and efficiency. | Can enable reactions under milder conditions and improve atom economy. nih.gov |

While specific green synthetic routes for 3-ethenyl-4-(trifluoromethyl)pyridine are not extensively detailed in the reviewed literature, the principles and methodologies outlined above provide a foundational framework for the development of sustainable synthetic pathways for this and other structurally related fluorinated pyridines. Future research will likely focus on adapting these green techniques to the specific challenges posed by the synthesis of complex fluorinated heterocycles.

Reaction Mechanisms and Chemical Reactivity of Pyridine, 3 Ethenyl 4 Trifluoromethyl

Mechanistic Investigations of Trifluoromethylation Reactions

Further trifluoromethylation of the Pyridine (B92270), 3-ethenyl-4-(trifluoromethyl)- ring is a challenging prospect due to the already present electron-withdrawing group. However, general mechanisms for introducing trifluoromethyl groups onto pyridine rings provide insight into potential pathways.

The introduction of a trifluoromethyl group onto a pyridine ring can proceed through a radical pathway. Typically, this involves the reaction of the pyridine with a source of trifluoromethyl radicals (•CF₃). chemrxiv.org The high reactivity of the •CF₃ radical often leads to a lack of regioselectivity, resulting in a mixture of 2-, 3-, and 4-trifluoromethylated products when reacting with unsubstituted pyridine. chemrxiv.orgacs.org

For Pyridine, 3-ethenyl-4-(trifluoromethyl)-, the existing substituents would direct any potential radical attack. The mechanism generally follows an addition-elimination pathway where the •CF₃ radical first adds to the pyridine ring, forming a radical intermediate. Subsequent elimination of a hydrogen atom restores the aromaticity of the ring. nih.gov The rate of both the initial addition and the subsequent elimination can be influenced by the reduction potential of the radical species involved. nih.gov Given the electron-deficient nature of the target molecule, radical addition would be less favorable than on an unsubstituted pyridine.

| Pathway | CF₃ Source | Key Characteristics | Regioselectivity on Unsubstituted Pyridine | Reference |

|---|---|---|---|---|

| Radical Addition-Elimination | Trifluoromethyl Radical (e.g., from Langlois' reagent) | High reactivity; proceeds via a radical adduct intermediate. | Low; mixture of 2-, 3-, and 4-isomers. | chemrxiv.orgacs.org |

| Nucleophilic Activation / Electrophilic Trifluoromethylation | Electrophilic CF₃⁺ source (e.g., Togni reagents) | Requires pre-activation of the pyridine ring (e.g., hydrosilylation) to form a nucleophilic enamine intermediate. | High; can be directed to the C3 position. | acs.orgacs.orgresearchgate.net |

Direct electrophilic aromatic substitution on a pyridine ring is inherently difficult due to the electronegativity of the nitrogen atom, which deactivates the ring. uoanbar.edu.iqlibretexts.org This deactivation is severely compounded by the presence of a powerful electron-withdrawing trifluoromethyl group at the C4 position. Traditional electrophilic substitutions like Friedel-Crafts reactions typically fail, and other reactions like nitration require harsh conditions. wikipedia.orglibretexts.org

However, modern synthetic strategies have enabled the formal electrophilic trifluoromethylation at the C3 position of pyridines through a nucleophilic activation pathway. acs.orgacs.orgresearchgate.netnih.gov This process involves an initial dearomatizing hydrosilylation of the pyridine ring, catalyzed by a borane, to form a more nucleophilic N-silyl enamine intermediate. acs.orgacs.orgresearchgate.net This activated intermediate can then react with an electrophilic trifluoromethylating agent, such as a Togni reagent. chemistryviews.org A final oxidation step restores the aromaticity, yielding the 3-trifluoromethylated pyridine. acs.org This multi-step mechanism circumvents the inherent low reactivity of the pyridine ring toward direct electrophilic attack.

Reactivity of the Ethenyl Moiety: Polymerization and Functionalization

The ethenyl (vinyl) group at the C3 position is a versatile functional handle, susceptible to both polymerization and a range of addition reactions. Vinylpyridines are known to readily undergo polymerization. wikipedia.org This can be initiated by radical, cationic, or anionic species. wikipedia.org The resulting polymers, poly(vinylpyridine)s, have various industrial applications, such as in the production of latex for tire-cord binders. wikipedia.org The polymerization of Pyridine, 3-ethenyl-4-(trifluoromethyl)- would be expected to proceed similarly, yielding a polymer with trifluoromethylated pyridine units pendant to the main chain.

The polymerization process can be influenced by several factors, including the choice of initiator and solvent. For instance, anionic polymerization of vinylpyridines has been studied to understand the role of intermediate carbanions in the stereochemistry of the resulting polymer. ufl.edu

| Initiation Type | Example Initiator/Catalyst | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Radical | Free radical initiators | Aqueous suspension | google.com |

| Anionic | Organometallic compounds (e.g., organolithium) | THF/Toluene solvent | ufl.edu |

| Cationic | Lewis acids | Organic solvents | wikipedia.org |

| Metal-Catalyzed | Yttrium ene–diamido complexes | In-situ generation of initiators via C-H activation | acs.org |

Beyond polymerization, the ethenyl group can be functionalized through various chemical transformations common to alkenes, such as hydrogenation, halogenation, hydrohalogenation, and epoxidation, providing a route to a diverse range of derivatives.

Regioselective Functionalization of Pyridine Rings

Further functionalization of the Pyridine, 3-ethenyl-4-(trifluoromethyl)- ring requires overcoming the challenge of its low reactivity and controlling the position of the new substituent. The existing groups at C3 and C4 direct incoming reagents to the remaining C2, C5, and C6 positions.

Another approach involves the generation of highly reactive 3,4-pyridyne intermediates from appropriately substituted pyridines. nih.govrsc.orgresearchgate.net These intermediates can then undergo regioselective addition of nucleophiles, such as Grignard reagents, followed by quenching with an electrophile to install two new substituents at the C3 and C4 positions. nih.govrsc.org

Direct C-H activation offers an atom-economical method for functionalizing heterocycles. However, the innate electronic properties of pyridines, particularly electron-deficient ones, make them challenging substrates for many C-H functionalization reactions. nih.gov For Pyridine, 3-ethenyl-4-(trifluoromethyl)-, the C-H bonds at positions C2, C5, and C6 are potential sites for reaction.

Strategies for the C-H functionalization of pyridines often rely on transition-metal catalysis or radical-based approaches. nih.govslideshare.net For example, zinc sulfinate salts have been developed as reagents to transfer alkyl radicals to heterocycles in a mild and direct manner. nih.gov Another powerful strategy is the dearomative functionalization approach. As mentioned previously, the temporary disruption of aromaticity by reacting the pyridine with reagents like hydrosilanes or hydroboranes generates activated dihydropyridine intermediates. acs.orgresearchgate.net These nucleophilic intermediates can then be used in subsequent transition-metal-catalyzed reactions, such as palladium-catalyzed asymmetric allylic alkylation, to achieve C3-substituted products. researchgate.net This tandem approach of dearomatization followed by C-H functionalization represents a versatile strategy for accessing complex pyridine derivatives.

Derivatization Reactions of the Pyridine Core

Derivatization of the pyridine core of 3-ethenyl-4-(trifluoromethyl)pyridine can be achieved through several strategic transformations, most notably by leveraging the reactivity of the pyridine nitrogen to form N-oxides. This modification dramatically alters the electronic properties of the ring, opening up unique pathways for functionalization that are not accessible with the parent pyridine.

The oxidation of the pyridine nitrogen atom to an N-oxide is a foundational step in the derivatization of this heterocyclic system. The resulting N-oxide, 3-ethenyl-4-(trifluoromethyl)pyridine N-oxide, exhibits enhanced reactivity and modified regioselectivity compared to its parent. The N-oxide group acts as an internal activating group, increasing the electron density at the C2 and C6 positions and rendering the C3 and C5 positions more susceptible to certain types of functionalization.

One significant transformation available to pyridine N-oxides is photochemical rearrangement. Research has demonstrated that pyridine N-oxides, including those bearing electron-withdrawing groups like trifluoromethyl, can undergo photochemical conversion to C3-hydroxy pyridines. acs.org Under UV irradiation (e.g., 254 nm), 3-ethenyl-4-(trifluoromethyl)pyridine N-oxide would be expected to isomerize to a highly strained oxaziridine intermediate. This intermediate can then rearrange to form a 1,3-oxazepine, which upon subsequent reaction and aromatization, would yield hydroxylated derivatives. The presence of the trifluoromethyl group at the C4 position is compatible with this type of transformation. acs.org

Furthermore, the N-oxide functionality activates the pyridine ring for various other substitutions. While typical electrophilic aromatic substitution on the parent pyridine is difficult due to its electron-deficient nature, the N-oxide is more amenable to such reactions. Conversely, the N-oxide enhances the ring's susceptibility to nucleophilic attack, particularly after activation of the N-oxide oxygen by an electrophile like acetic anhydride or a phosphorus-based reagent. scripps.edu Direct C-H functionalization, such as arylation, is also a known reaction pathway for pyridine N-oxides, where electron-poor N-oxides exhibit higher reactivity towards C-H activation. fu-berlin.de

| Reaction Type | Potential Reagents & Conditions | Expected Product Class | Reference for Analogy |

|---|---|---|---|

| Photochemical Hydroxylation | UV light (254 nm), Acetic Acid (AcOH), in a suitable solvent like (F3C)3COH | Hydroxylated pyridine derivatives (e.g., at C2, C3, or C5 positions) | acs.org |

| Deoxygenative Functionalization | POCl3 or Acetic Anhydride (Ac2O) | Chlorinated or acetoxylated pyridine derivatives, typically at C2 or C6 | scripps.edu |

| Direct C-H Arylation | Aryl bromide, Palladium catalyst (e.g., Pd(OAc)2), base | Aryl-substituted pyridines (e.g., at C2 position) | fu-berlin.de |

| Nucleophilic Fluorination | Fluoride source (e.g., TBAF) on an N-oxide precursor with a leaving group | Fluorinated pyridine derivatives | nih.govgoogle.com |

The 3-ethenyl substituent on the pyridine ring is a versatile functional group for participating in cyclization and annulation reactions, enabling the synthesis of fused heterocyclic systems. These reactions can proceed through various mechanisms, including pericyclic reactions, transition-metal-catalyzed processes, and tandem annulations.

One of the most fundamental reactions involving the ethenyl group is its participation as a 2π component in cycloaddition reactions. For instance, in a [4+2] cycloaddition (Diels-Alder reaction), the ethenyl group can act as a dienophile, reacting with a suitable diene to form a fused six-membered ring. The reactivity of the ethenyl group is influenced by the electron-withdrawing nature of the 4-(trifluoromethyl)pyridine (B1295354) core.

Transition-metal catalysis offers a powerful strategy for constructing fused ring systems. Cobalt-catalyzed C-H activation and annulation reactions have been developed for the synthesis of pyridones and isoquinolones. nih.gov In such a pathway, the vinylic C-H bond of the 3-ethenyl group could potentially react with a coupling partner like an alkyne or an alkene equivalent (e.g., vinyl acetate) in a redox-neutral manner to build a new fused ring adjacent to the pyridine core. nih.gov

Furthermore, tandem annulation reactions of substrates containing enyne (ene-alkyne) functionalities are well-established for synthesizing substituted pyridines and other N-heterocycles. d-nb.info Although 3-ethenyl-4-(trifluoromethyl)pyridine is not an enyne itself, its ethenyl group represents a key reactive handle that could be elaborated into a suitable precursor for such cyclizations. For example, a subsequent reaction on the pyridine ring or the ethenyl group could install an alkyne moiety, setting the stage for an intramolecular annulation to form a bicyclic system. The synthesis of furo[3,2-c]pyridine derivatives, for example, has been achieved through the cyclization of azide derivatives prepared from propenoic acids, showcasing a pathway where a modified vinyl group leads to ring fusion. researchgate.net

| Reaction Type | Potential Reagents & Conditions | Resulting Fused System | Reference for Analogy |

|---|---|---|---|

| [4+2] Cycloaddition | Electron-rich diene, heat or Lewis acid catalysis | Tetrahydroquinoline or related fused systems | General Principles |

| Co(III)-Catalyzed C-H Annulation | Cp*Co(III) catalyst, alkyne or alkene equivalent (e.g., vinyl acetate) | Fused pyridone ring system | nih.gov |

| Tandem Aza-Annulation (from a derivative) | Conversion of ethenyl to enynyl azide, followed by Ag- or I2-mediated cyclization | Fused dihydropyridine or pyridine systems | d-nb.info |

| Intramolecular Cyclization (from a derivative) | Conversion of ethenyl to a propenoic acid azide, followed by thermal cyclization | Fused pyridone systems (e.g., furo[3,2-c]pyridines) | researchgate.net |

Advanced Spectroscopic and Structural Characterization of Pyridine, 3 Ethenyl 4 Trifluoromethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of Pyridine (B92270), 3-ethenyl-4-(trifluoromethyl)- in solution. By analyzing the spectra of different nuclei, a complete picture of the proton and carbon environments can be assembled.

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and spatial arrangement of the hydrogen atoms in the molecule. For 3-ethenyl-4-(trifluoromethyl)pyridine, the spectrum is expected to show distinct signals for the three protons of the ethenyl group and the three protons on the pyridine ring.

The ethenyl protons typically form a complex splitting pattern (often an AMX or ABX system) due to their distinct chemical environments and spin-spin coupling. The proton on the carbon attached to the pyridine ring (Hα) and the two terminal protons (Hβ, cis and trans to the ring) will each have a unique chemical shift and will be coupled to each other.

The pyridine ring protons (H-2, H-5, and H-6) will appear in the aromatic region of the spectrum. Their specific chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the ethenyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 (Pyridine) | ~8.8 | s (singlet) | - |

| H-6 (Pyridine) | ~8.7 | d (doublet) | J(H6-H5) ≈ 5.0 |

| H-5 (Pyridine) | ~7.5 | d (doublet) | J(H5-H6) ≈ 5.0 |

| Hα (Ethenyl) | ~7.0 | dd (doublet of doublets) | J(Hα-Hβ_trans) ≈ 17.0, J(Hα-Hβ_cis) ≈ 11.0 |

| Hβ (trans) | ~6.0 | d (doublet) | J(Hβ_trans-Hα) ≈ 17.0 |

Note: Predicted values are based on typical shifts for vinylpyridines and substituted pyridines.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic structure of the carbon skeleton. In the proton-decoupled ¹³C NMR spectrum of 3-ethenyl-4-(trifluoromethyl)pyridine, eight distinct signals are expected: five for the pyridine ring carbons, two for the ethenyl group carbons, and one for the trifluoromethyl carbon. The carbon of the CF₃ group will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The chemical shifts of the pyridine carbons are influenced by the nitrogen heteroatom and the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 (Pyridine) | ~151 | s |

| C-3 (Pyridine) | ~135 | s |

| C-4 (Pyridine) | ~148 | q (quartet), ²J(C-F) ≈ 35 Hz |

| C-5 (Pyridine) | ~122 | s |

| C-6 (Pyridine) | ~149 | s |

| Cα (Ethenyl) | ~133 | s |

| Cβ (Ethenyl) | ~125 | s |

Note: Predicted values are based on data for related trifluoromethyl-substituted pyridines. rsc.orgacs.org

¹⁹F NMR is highly specific for fluorine-containing compounds. For Pyridine, 3-ethenyl-4-(trifluoromethyl)-, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet) for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for the electronic environment of the CF₃ group. For trifluoromethyl groups attached to a pyridine ring, this signal typically appears in the range of -60 to -70 ppm relative to a CFCl₃ standard. rsc.orgacs.orgrsc.org

Table 3: Predicted ¹⁹F NMR Data

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

To unambiguously assign the proton signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For 3-ethenyl-4-(trifluoromethyl)pyridine, COSY would show correlations between H-5 and H-6 on the pyridine ring, and among the three ethenyl protons (Hα, Hβ_cis, and Hβ_trans).

TOCSY (Total Correlation Spectroscopy): This technique extends the correlations beyond direct coupling partners to show entire spin systems. It would highlight the complete network of coupled protons within the ethenyl group and the pyridine ring separately.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary (non-protonated) carbons, such as C-3, C-4, and the CF₃ carbon, by observing their correlations with nearby protons.

Vibrational Spectroscopy: FTIR and Raman Analysis

FTIR and Raman spectroscopy provide information about the vibrational modes of the molecule's functional groups. The spectra are complementary and together offer a comprehensive vibrational profile. Key expected vibrational frequencies are associated with the pyridine ring, the ethenyl group, and the trifluoromethyl group.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Description |

|---|---|---|---|

| C-H stretch (Aromatic/Ethenyl) | 3100 - 3000 | 3100 - 3000 | Stretching of C-H bonds on the pyridine ring and vinyl group. |

| C=C stretch (Aromatic) | 1600 - 1450 | 1600 - 1450 | Pyridine ring stretching vibrations. researchgate.net |

| C=C stretch (Ethenyl) | ~1630 | ~1630 | Stretching of the vinyl C=C double bond. |

| C-F stretch (CF₃) | 1350 - 1100 (very strong) | 1350 - 1100 (weak) | Symmetric and asymmetric stretching of the C-F bonds are typically very strong in the IR spectrum. researchgate.net |

| C-H bend (Ethenyl) | 1000 - 900 | 1000 - 900 | Out-of-plane bending (wagging) of vinyl C-H bonds. |

| Ring breathing/deformation | 1050 - 800 | 1050 - 800 (strong) | Characteristic vibrations of the substituted pyridine ring. |

Note: Predicted frequencies are based on spectroscopic data for compounds with similar functional groups such as 2-chloro-4-(trifluoromethyl)pyridine and 4-vinylpyridine. researchgate.netnist.gov

Theoretical and Computational Studies of Pyridine, 3 Ethenyl 4 Trifluoromethyl

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. nih.gov DFT methods are used to determine the electronic structure, which in turn allows for the calculation of molecular geometries, energies, and other properties. nih.govjournaleras.com For a molecule like Pyridine (B92270), 3-ethenyl-4-(trifluoromethyl)-, DFT calculations would typically be performed using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), which has been shown to provide accurate results for similar pyridine derivatives. researchgate.netjocpr.com

Geometry Optimization and Molecular Conformations

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. youtube.com For Pyridine, 3-ethenyl-4-(trifluoromethyl)-, this process would involve calculating the forces on each atom and adjusting their positions until a stationary point is reached where the net forces are zero. youtube.com

A key aspect of the geometry of this molecule is the rotational barrier around the single bond connecting the ethenyl (vinyl) group to the pyridine ring. A potential energy surface (PES) scan can be performed by systematically rotating this dihedral angle to identify the most stable conformer(s). aip.org It is expected that the planar conformation, where the vinyl group is coplanar with the pyridine ring, would be an energy minimum, maximizing π-system conjugation. The presence of the bulky trifluoromethyl group at the adjacent position (position 4) could introduce some steric hindrance, potentially leading to a slightly twisted lowest-energy conformation. The global minimum energy for a similar compound, 2-methoxy-3-(trifluoromethyl) pyridine, was calculated using the B3LYP/6-311++G(d,p) level of theory. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyridine Ring (Based on DFT Calculations for Analogous Compounds)

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-C (ring) | 1.39 - 1.40 | - |

| C-N (ring) | 1.33 - 1.34 | - |

| C-CF₃ | 1.50 - 1.52 | - |

| C-F | 1.34 - 1.35 | - |

| C(ring)-C(vinyl) | 1.47 - 1.49 | - |

| C=C (vinyl) | 1.33 - 1.34 | - |

| C-C-N (ring) | - | 123 - 124 |

| C-N-C (ring) | - | 117 - 118 |

Electronic Properties: HOMO-LUMO Analysis and Band Gaps

The electronic character of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to donate electrons, while the LUMO is the orbital that most readily accepts an electron. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.netirjweb.com

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for Pyridine, 3-ethenyl-4-(trifluoromethyl)-

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 to -7.5 |

| LUMO Energy | ELUMO | - | -1.0 to -2.0 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 5.5 |

| Ionization Potential | I | -EHOMO | 6.5 to 7.5 |

| Electron Affinity | A | -ELUMO | 1.0 to 2.0 |

| Global Hardness | η | (I - A) / 2 | 2.25 to 2.75 |

| Chemical Potential | µ | -(I + A) / 2 | -3.75 to -4.75 |

| Electrophilicity Index | ω | µ² / (2η) | 2.5 to 4.0 |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic heterocyclic compounds. aip.orgresearchgate.net

Vibrational Frequency Analysis

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to determine the frequencies of its normal modes of vibration. aip.org For a molecule with N atoms, there will be 3N-6 fundamental vibrational modes. researchgate.net

The calculated frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of spectral bands to specific molecular motions, such as C-H stretching, C=C and C=N ring stretching, CF₃ symmetric and asymmetric stretching, and various bending modes. researchgate.netresearchgate.net DFT calculations, particularly with the B3LYP functional, have been shown to accurately reproduce experimental vibrational spectra for trifluoromethyl-substituted pyridines, although a scaling factor is often applied to the calculated frequencies to correct for anharmonicity and basis set deficiencies. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions. For instance, the synthesis of Pyridine, 3-ethenyl-4-(trifluoromethyl)-, likely involves several steps, such as a metal-catalyzed cross-coupling reaction. DFT calculations can be used to map the entire reaction coordinate, identifying the structures and energies of reactants, transition states, intermediates, and products.

A common synthetic route to substituted pyridines is the Hantzsch pyridine synthesis. chemtube3d.comacs.orgorganic-chemistry.org Computational modeling of this and other synthetic pathways can reveal the favorability of different routes, explain observed regioselectivity, and provide a deeper understanding of the catalyst's role. By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. This knowledge is invaluable for optimizing reaction conditions to improve yield and selectivity.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational chemistry can accurately predict various spectroscopic parameters, which is essential for structure verification and characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable method for calculating the NMR chemical shifts (¹H, ¹³C, ¹⁹F) of organic molecules. jocpr.comnih.gov Theoretical prediction of chemical shifts for fluorinated aromatic compounds has become a common practice to aid in structural assignment. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry and referencing them to a standard (like tetramethylsilane (B1202638) for ¹H and ¹³C), a theoretical NMR spectrum can be generated. rsc.orgrsc.org These predicted spectra can be compared with experimental data to confirm the structure of Pyridine, 3-ethenyl-4-(trifluoromethyl)-. Discrepancies between calculated and experimental shifts can often be resolved by considering solvent effects through models like the Polarizable Continuum Model (PCM). nih.gov

UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) of a molecule is governed by transitions between electronic states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting these spectra. mdpi.comacs.org The calculation provides the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption bands). researchgate.netresearchgate.netmdpi.com For Pyridine, 3-ethenyl-4-(trifluoromethyl)-, the main absorptions in the UV-Vis spectrum are expected to arise from π → π* transitions within the conjugated system of the pyridine ring and the ethenyl substituent. researchgate.net TD-DFT calculations can help assign these transitions and understand how substituents influence the absorption properties.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their physicochemical properties. researchgate.net These models use molecular descriptors—numerical values that encode structural, electronic, or steric features—to predict properties like boiling point, solubility, lipophilicity (logP), or receptor binding affinity. nih.govnih.gov

For a class of compounds including Pyridine, 3-ethenyl-4-(trifluoromethyl)-, a QSPR model could be developed to predict a specific property. semanticscholar.org This would involve:

Assembling a dataset of similar pyridine derivatives with known experimental values for the property of interest.

Calculating a wide range of molecular descriptors (e.g., topological, electronic, quantum-chemical) for each molecule. researchgate.net

Using statistical methods, such as multiple linear regression (MLR), to build an equation that relates a subset of these descriptors to the property.

Validating the model to ensure its predictive power.

Such studies are valuable in medicinal chemistry and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing, thereby accelerating the discovery process. researchgate.netnih.gov

Applications in Advanced Materials Science

Polymerization of Ethenyl-Substituted Pyridines

The presence of the ethenyl group allows 3-ethenyl-4-(trifluoromethyl)pyridine to undergo polymerization, leading to novel fluorinated polymers. The trifluoromethyl group significantly influences the polymerization behavior and the properties of the resulting materials.

The synthesis of high-performance polymers from ethenyl-substituted pyridines, particularly those containing trifluoromethyl groups, is an area of growing interest. While specific polymerization data for 3-ethenyl-4-(trifluoromethyl)pyridine is not extensively documented in publicly available literature, the synthesis of analogous fluorinated polymers provides insight into potential polymerization pathways. For instance, fluorinated polyimides and poly(ether-imide)s containing pyridine (B92270) moieties have been synthesized, demonstrating excellent thermal stability, good solubility in organic solvents, and desirable mechanical properties. These polymers often exhibit low dielectric constants and low water uptake, making them suitable for microelectronics applications.

The polymerization of vinylpyridines can be achieved through various methods, including free-radical polymerization, anionic polymerization, and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. For example, block copolymers of poly(4-vinylpyridine) with fluorinated monomers have been synthesized via RAFT, yielding materials with controlled molecular weights and compositions. It is anticipated that 3-ethenyl-4-(trifluoromethyl)pyridine could be polymerized using similar controlled polymerization techniques to produce well-defined polymers. The electron-withdrawing nature of the trifluoromethyl group may influence the reactivity of the vinyl group, potentially requiring specific initiator and solvent systems.

Table 1: Potential Polymerization Methods for 3-Ethenyl-4-(Trifluoromethyl)pyridine

| Polymerization Method | Potential Advantages | Key Considerations |

| Free-Radical Polymerization | Simple, cost-effective | Broad molecular weight distribution |

| Anionic Polymerization | Controlled molecular weight | Sensitive to impurities |

| RAFT Polymerization | Controlled molecular weight, narrow polydispersity | Requires specific chain transfer agents |

The incorporation of trifluoromethyl groups into a polymer backbone has a profound impact on its properties. These groups are known to enhance several key characteristics of materials.

Thermal Stability: The high bond energy of the C-F bond contributes to increased thermal and oxidative stability of the polymer.

Solubility: The presence of trifluoromethyl groups can disrupt polymer chain packing, leading to improved solubility in a wider range of organic solvents. This is a significant advantage for processing and fabrication of polymer films and coatings.

Dielectric Properties: Trifluoromethyl groups can lower the dielectric constant of a material due to the low polarizability of the C-F bond and the increase in free volume. This makes such polymers attractive for use as insulators in microelectronics.

Optical Properties: Fluorinated polymers often exhibit high optical transparency and low refractive indices, which are desirable properties for optical applications.

In the context of poly(3-ethenyl-4-(trifluoromethyl)pyridine), the trifluoromethyl group is expected to impart these beneficial properties to the resulting polymer. The specific position of the trifluoromethyl group at the 4-position of the pyridine ring will also influence the polymer's electronic properties and its potential for use in specialized applications.

Liquid Crystalline Materials Development

The rigid and polar nature of the pyridine ring makes it a suitable core structure for the design of liquid crystalline materials. The introduction of a trifluoromethyl group can further modulate the mesomorphic properties.

Thermotropic liquid crystals, which exhibit liquid crystalline phases as a function of temperature, are crucial components in display technologies and optical switching devices. The design of new mesogens often involves the strategic combination of rigid core units and flexible terminal chains. Pyridine rings are frequently incorporated into these rigid cores.

The introduction of a trifluoromethyl group into a pyridine-based mesogen can influence its liquid crystalline behavior in several ways:

Dipole Moment: The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the dipole moment of the molecule, affecting intermolecular interactions and potentially leading to the formation of different mesophases.

Molecular Shape and Packing: The steric bulk of the trifluoromethyl group can influence how the molecules pack in the liquid crystalline state, potentially favoring the formation of smectic or nematic phases.

Fluorophilicity: The presence of the trifluoromethyl group can lead to fluorophilic interactions, which can drive the self-assembly of the molecules into specific liquid crystalline architectures.

While the direct use of 3-ethenyl-4-(trifluoromethyl)pyridine in the synthesis of thermotropic mesogens is not widely reported, the principles of liquid crystal design suggest that its derivatives could exhibit interesting mesomorphic properties. For instance, by extending the molecular structure with other aromatic units and flexible alkyl or alkoxy chains, it is plausible to design novel liquid crystals based on this fluorinated pyridine core.

Computational methods, particularly density functional theory (DFT), are powerful tools for predicting and understanding the mesomorphic behavior of new compounds. These methods can be used to calculate various molecular parameters that are correlated with liquid crystalline properties.

For a hypothetical mesogen based on 3-ethenyl-4-(trifluoromethyl)pyridine, computational studies could be employed to:

Determine Molecular Geometry: Optimize the molecular structure to understand its shape and aspect ratio, which are critical for the formation of liquid crystalline phases.

Calculate Dipole Moment and Polarizability: Predict the strength and direction of the molecular dipole moment and the polarizability tensor, which govern intermolecular electrostatic interactions.

Evaluate Intermolecular Interaction Energies: Simulate the interactions between pairs of molecules to understand the preferred modes of association and their influence on mesophase stability.

By comparing these calculated parameters with those of known liquid crystalline materials, it is possible to make informed predictions about the potential of a new compound to exhibit mesomorphic behavior. Such computational screening can guide synthetic efforts and accelerate the discovery of new liquid crystalline materials.

Advanced Functional Materials: Optical and Electronic Devices

Polymers derived from ethenyl-substituted pyridines have shown promise in a variety of optical and electronic applications due to their unique combination of properties. The inclusion of trifluoromethyl groups is expected to further enhance their performance in these areas.

Polymers containing pyridine units are known to have potential applications as conductive materials and in optoelectronic devices such as light-emitting diodes (LEDs). ontosight.aiontosight.ai The nitrogen atom in the pyridine ring can be protonated or coordinated to metal ions, providing a mechanism for tuning the electronic properties of the material.

The incorporation of trifluoromethyl groups into polymers can lead to materials with high optical transparency and low refractive indices, which are desirable characteristics for applications in optical waveguides and other photonic devices. Fluorinated polymers are known to exhibit reduced optical propagation losses, making them suitable for use in optical communications.

Dielectric Layers: The expected low dielectric constant of the polymer would make it a candidate for use as an insulating layer in microelectronic devices, helping to reduce signal delay and power consumption.

Optical Waveguides: The anticipated high optical transparency and low refractive index could enable its use in the fabrication of optical waveguides for integrated photonics.

Electron-Transporting Layers: The electron-deficient nature of the trifluoromethyl-substituted pyridine ring might impart electron-transporting properties to the polymer, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Further research into the synthesis and characterization of polymers derived from 3-ethenyl-4-(trifluoromethyl)pyridine is needed to fully explore their potential in these advanced applications.

Insufficient Information Found on the Coordination Chemistry of Pyridine, 3-ethenyl-4-(trifluoromethyl)-

The initial search strategy aimed to gather data for a detailed article covering the coordination modes, synthesis and characterization of metal complexes, the influence of its specific substituents on coordination properties, its role in tuning electronic and steric properties for catalysis, and its application in supramolecular assembly. However, the search did not yield specific studies, experimental data, or detailed research findings directly pertaining to "Pyridine, 3-ethenyl-4-(trifluoromethyl)-" in these contexts.

General information on related topics was found, including:

The synthesis and application of various trifluoromethylpyridines in agrochemicals and pharmaceuticals, highlighting the strong electron-withdrawing nature of the trifluoromethyl group.

The principles of steric and electronic effects of substituents on the coordination properties of pyridine-based ligands.

The formation of metal-organic complexes and supramolecular structures using substituted pyridines.

However, none of the available resources provided the specific details required to construct a scientifically accurate and thorough article based on the provided outline for "Pyridine, 3-ethenyl-4-(trifluoromethyl)-". The absence of dedicated research on this compound within the searched databases prevents a detailed discussion of its specific coordination behavior and applications.

Therefore, due to the lack of specific scientific data on "Pyridine, 3-ethenyl-4-(trifluoromethyl)-", it is not possible to generate the requested article with the required level of detail and scientific accuracy.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-ethenyl-4-(trifluoromethyl)pyridine, and what are the critical reaction conditions to optimize yield?

- Methodological Answer : The synthesis typically involves halogenation and functionalization of the pyridine ring. For trifluoromethylpyridine derivatives, direct chlorination/fluorination of picoline followed by aromatic nuclear substitution is a key step . Optimizing reaction conditions (e.g., using catalysts like Pd for coupling reactions, controlling temperature at 80–120°C, and anhydrous solvents) improves yield. Ethylene introduction may require Heck coupling or palladium-catalyzed cross-coupling, with careful exclusion of oxygen to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 3-ethenyl-4-(trifluoromethyl)pyridine?

- Methodological Answer :

- NMR : NMR identifies trifluoromethyl chemical shifts (δ ≈ -60 to -65 ppm), while NMR resolves ethenyl protons (δ 5.5–6.5 ppm as doublets) .

- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for similar pyridinium salts .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What are the safety considerations for handling 3-ethenyl-4-(trifluoromethyl)pyridine?

- Methodological Answer : Based on analogous trifluoromethylpyridines, the compound is likely flammable (flash point >110°C) and may cause eye irritation. Use fume hoods, PPE (gloves, goggles), and store under inert atmosphere .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the pyridine ring’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The -CF group deactivates the ring, directing electrophiles to meta/para positions. In NAS, this reduces reactivity but enhances regioselectivity. Computational studies (DFT) can map electron density to predict substitution sites . Experimental validation via kinetic monitoring (HPLC/GC) under varying conditions (e.g., pH, solvent polarity) is recommended .

Q. What computational methods are suitable for predicting electronic properties and reaction pathways of this compound?

- Methodological Answer :

- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects on reactivity (e.g., DMSO vs. THF) .

- Docking Studies : For medicinal applications, model interactions with biological targets (e.g., enzymes) using software like AutoDock .

Q. How can researchers resolve contradictions in reported melting points or solubility data for trifluoromethylpyridines?

- Methodological Answer : Discrepancies (e.g., melting points ±5°C) may arise from purity or polymorphic forms. Use differential scanning calorimetry (DSC) to verify thermal behavior and HPLC (>99% purity) to confirm compound integrity. Solubility studies should standardize solvents (e.g., aqueous/organic mixtures) and temperatures .

Q. What strategies modulate bioavailability of 3-ethenyl-4-(trifluoromethyl)pyridine derivatives in medicinal chemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.